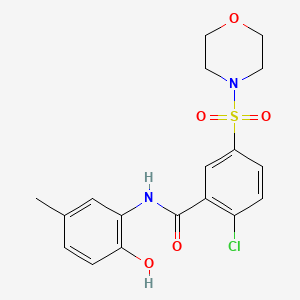![molecular formula C19H17N5O2S B11060387 2-[2-[4-(4-methoxyphenyl)-5-thioxo-1H-1,2,4-triazol-3-yl]ethyl]phthalazin-1-one](/img/structure/B11060387.png)
2-[2-[4-(4-methoxyphenyl)-5-thioxo-1H-1,2,4-triazol-3-yl]ethyl]phthalazin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[4-(4-Methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]ethyl}-1(2H)-phthalazinone is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a methoxyphenyl group, a sulfanyl group, and a phthalazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(4-Methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]ethyl}-1(2H)-phthalazinone typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving a hydrazine derivative and an appropriate alkyne or nitrile compound under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with the triazole intermediate.
Attachment of the Sulfanyl Group: The sulfanyl group is attached through a thiolation reaction, typically using a thiol reagent in the presence of a suitable catalyst.
Formation of the Phthalazinone Moiety: The final step involves the cyclization of the intermediate compound to form the phthalazinone ring, often under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-{2-[4-(4-Methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]ethyl}-1(2H)-phthalazinone undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the triazole ring, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{2-[4-(4-Methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]ethyl}-1(2H)-phthalazinone has a wide range of scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent due to its unique structural features and biological activity.
Materials Science: The compound is explored for its use in the development of advanced materials, such as organic semiconductors and conductive polymers.
Industrial Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-{2-[4-(4-Methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]ethyl}-1(2H)-phthalazinone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes, such as kinases or G-protein-coupled receptors.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole .
- 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid .
- 2-(4-Methylsulfonyl phenyl) .
Uniqueness
2-{2-[4-(4-Methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]ethyl}-1(2H)-phthalazinone is unique due to its combination of a methoxyphenyl group, a sulfanyl group, and a phthalazinone moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with specific molecular targets and pathways, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C19H17N5O2S |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
2-[2-[4-(4-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]ethyl]phthalazin-1-one |
InChI |
InChI=1S/C19H17N5O2S/c1-26-15-8-6-14(7-9-15)24-17(21-22-19(24)27)10-11-23-18(25)16-5-3-2-4-13(16)12-20-23/h2-9,12H,10-11H2,1H3,(H,22,27) |
InChI Key |
NCZYRDQTBFCRES-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NNC2=S)CCN3C(=O)C4=CC=CC=C4C=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl}pentanamide](/img/structure/B11060307.png)
![6-(3,4-Difluorophenyl)-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11060314.png)
![2-iodo-N-[7-(4-methoxybenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide](/img/structure/B11060318.png)

![2-(Phenylamino)-7-(pyridin-3-yl)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one](/img/structure/B11060327.png)
![methyl 3-(3-hydroxy-4-methoxyphenyl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate](/img/structure/B11060341.png)
![N-(2,4-dimethyl-6-nitrophenyl)-2-(4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B11060346.png)
![N-(1,3-benzodioxol-5-yl)-2-{[1-(pyridin-3-yl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B11060354.png)
![1-[(4-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide](/img/structure/B11060370.png)
![N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-1,5-dimethyl-1H-pyrrole-2-carboximidamide](/img/structure/B11060381.png)
![Methyl 2-[2-hydroxy-2-(2-methoxy-2-oxoethyl)-4H-1,4-benzoxazin-3-ylidene]acetate](/img/structure/B11060394.png)
![6-Ethyl-3-(5-methylthiophen-2-yl)-5H-[1,2]oxazolo[5,4-d]pyrimidin-4-one](/img/structure/B11060396.png)
![4-fluoro-N-[2-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzamide](/img/structure/B11060398.png)
![2-[2,2-Dicyano-1-(piperidin-1-yl)ethenyl]-3-phenylcyclopropane-1,1,2-tricarbonitrile](/img/structure/B11060407.png)
